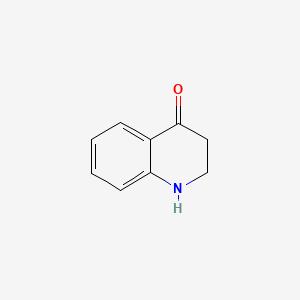

2,3-dihydro-1H-quinolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWPZNOVIHAWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276195 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-36-7 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Quinoline Derivatives As Chemical Scaffolds

Quinoline (B57606), a heterocyclic aromatic compound with the chemical formula C₉H₇N, and its derivatives are of paramount importance in medicinal chemistry and materials science. chemrj.org These nitrogen-containing heterocyclic compounds are integral to the development of a wide range of pharmacologically active agents. orientjchem.org The quinoline nucleus is a common feature in numerous natural products and has been a focal point for chemists in the synthesis of compounds with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgrsc.org

The versatility of the quinoline scaffold lies in its unique structural features, which allow for extensive functionalization. orientjchem.org Researchers can modify the quinoline ring at various positions to design novel and potent bioactive compounds, making it a "privileged scaffold" in drug discovery. orientjchem.orgacs.org This adaptability has led to the development of numerous quinoline-based drugs with demonstrated success in preclinical and clinical studies. orientjchem.org Furthermore, quinoline derivatives are known for their ability to form conjugated molecules and polymers, which exhibit valuable electronic and optoelectronic properties for applications in materials science. chemrj.org

The Versatile Role of 2,3 Dihydro 1h Quinolin 4 One As a Synthetic Intermediate

2,3-Dihydro-1H-quinolin-4-one, a partially saturated derivative of quinoline (B57606), serves as a crucial building block in organic synthesis. oup.com Its structure, featuring a bicyclic system with a hydrogenated quinoline ring at the 2,3-positions, imparts a degree of conformational flexibility that is advantageous for creating molecules with specific three-dimensional arrangements. This makes it a highly valuable intermediate in the synthesis of a wide array of more complex heterocyclic compounds. chemimpex.com

The reactivity of this compound allows for a variety of chemical transformations, including oxidation to quinolin-4-one derivatives and reduction to tetrahydroquinoline derivatives. It can also undergo electrophilic and nucleophilic substitution reactions to introduce diverse functional groups. These reactions are fundamental to synthesizing libraries of compounds for screening in drug discovery and for creating novel materials.

Several synthetic routes to 2,3-dihydro-1H-quinolin-4-ones have been developed, often focusing on efficiency and sustainability. Common methods include the cyclization of 2'-aminochalcones, which can be catalyzed by acids or bases, and one-pot procedures starting from readily available materials like o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org Researchers have also explored domino reactions, which allow for the construction of the dihydroquinolinone core in a single, efficient step. nih.govmdpi.com

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Cyclization of 2'-aminochalcones | 2'-aminochalcones | Can be catalyzed by acids (e.g., p-toluenesulfonic acid, InCl₃) or bases. Microwave-assisted methods have also been reported. | organic-chemistry.org |

| One-pot reaction | o-aminoacetophenones and aromatic aldehydes | Efficient procedure using catalysts like silver(I) triflate. | organic-chemistry.org |

| Domino Michael-SNAr approach | 1-aryl-2-propen-1-one derivatives and primary amines | Concise preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones. | nih.gov |

| Aza-Michael Addition/Cyclization | 2-aminobenzoates and a vinyl sulfone | One-pot copper-catalyzed synthesis of 3-sulfonyl-substituted-2,3-dihydro-4(1H)-quinolinones. | oup.com |

| Sequential reactions of 2-alkynylanilines with ketones | 2-alkynylanilines and ketones | Diversity-oriented synthesis yielding various substituted dihydroquinolin-4(1H)-ones. | rsc.org |

Expanding Research Trajectories and Interdisciplinary Relevance

Established Classical Synthetic Routes

Brønsted Acid-Mediated Cyclizations

Brønsted acids are effective catalysts for the synthesis of 2,3-dihydro-1H-quinolin-4-ones. These reactions often proceed through the cyclization of suitable precursors.

One notable method involves the reaction of 2-alkynylanilines with ketones. rsc.org The use of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) as a promoter in ethanol (B145695) at reflux temperatures facilitates the synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones in an atom-economical manner. rsc.org This approach demonstrates good functional group tolerance. rsc.org Interestingly, the choice of solvent and catalyst can lead to different products; the same starting materials can yield 4-substituted quinolines when the reaction is carried out in toluene (B28343) with both p-TsOH·H₂O and iron(III) chloride (FeCl₃). rsc.org

Another strategy utilizes the intramolecular cyclization of chalcones. For instance, the reduction of the nitro group in chalcones derived from 2'-nitroacetophenone (B117912), followed by cyclization, can be achieved using iron powder in concentrated hydrochloric acid. researchgate.net This tandem reduction-Michael addition sequence effectively produces 2-aryl-2,3-dihydro-4(1H)-quinolinones. researchgate.net

Furthermore, chiral Brønsted acids have been employed to achieve enantioselective synthesis of 2-aryl-2,3-dihydro-4-quinolones through an intramolecular aza-Michael addition reaction. scilit.com

| Starting Materials | Catalyst/Reagent | Product | Key Features |

| 2-Alkynylanilines and ketones | p-Toluenesulfonic acid monohydrate | 2,2,3-Substituted-2,3-dihydroquinolin-4(1H)-ones | Atom-economical, good functional group tolerance. rsc.org |

| Chalcones from 2'-nitroacetophenone | Iron powder in concentrated HCl | 2-Aryl-2,3-dihydro-4(1H)-quinolinones | Tandem reduction-Michael addition. researchgate.net |

| N-Alkyl anilines and alkynes/alkenes | Brønsted acid, O₂ | Quinolines | Metal- and solvent-free conditions. deepdyve.com |

Lewis Acid-Catalyzed Approaches

Lewis acids are widely used to catalyze the synthesis of this compound derivatives, often through the cyclization of 2'-aminochalcones or related precursors.

A variety of Lewis acids have been shown to be effective. For example, zirconyl nitrate (B79036) (ZrO(NO₃)₂) serves as a water-tolerant Lewis acid catalyst for the intramolecular cyclization of o-aminochalcones, providing 2-aryl-2,3-dihydroquinolin-4(1H)-ones in improved yields under mild conditions. organic-chemistry.orgorganic-chemistry.org Similarly, indium(III) chloride (InCl₃) impregnated on silica (B1680970) gel under microwave irradiation without a solvent offers an environmentally friendly method for the same transformation. organic-chemistry.org

Other effective Lewis acids include silver(I) triflate (AgOTf), which facilitates a one-pot synthesis from o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org This method is advantageous due to the use of readily available starting materials and the catalyst's efficiency. organic-chemistry.org Additionally, amino-substituted chalcones can undergo a 1,7-hydride shift upon Lewis acid activation, leading to the formation of dihydroquinoline-4-ones with high diastereoselectivity. organic-chemistry.org

| Catalyst | Starting Materials | Product | Reaction Conditions |

| Zirconyl nitrate | o-Aminochalcones | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Aqueous medium, mild conditions. organic-chemistry.org |

| Indium(III) chloride on silica gel | 2'-Aminochalcones | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Microwave irradiation, solvent-free. organic-chemistry.org |

| Silver(I) triflate | o-Aminoacetophenones and aromatic aldehydes | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | One-pot procedure. organic-chemistry.org |

| Zinc bromide (ZnBr₂) | 2-Alkynylanilines and ketones | N-Alkenylindole derivatives | Divergent synthesis pathway. rsc.org |

Friedel-Crafts Cyclization Strategies

Intramolecular Friedel-Crafts reactions represent a powerful tool for the synthesis of the this compound core. researchgate.net This type of reaction involves an electrophilic aromatic substitution where an acyl or alkyl group is attached to an aromatic ring.

One such application is the synthesis of 3,4-disubstituted 2(1H)-quinolinones starting from Baylis-Hillman adducts. researchgate.net The process involves hydrolysis of the adduct, coupling with anilines, and subsequent intramolecular Friedel-Crafts cyclization promoted by sulfuric acid. researchgate.net

Another example is the reaction of 2-aminobenzamide (B116534) derivatives, which can yield the target compound through a Friedel-Crafts alkylation. Polyphosphoric acid (PPA) has been used as a catalyst for this cyclization under solvent-free conditions at elevated temperatures. The electronic nature of substituents on the aniline (B41778) ring can influence the reaction efficiency, with electron-donating groups generally improving reactivity.

Furthermore, the Friedel-Crafts acylation of aromatic substrates with azetidinones, promoted by trifluoromethanesulfonic acid, provides β-amino aromatic ketones, which are precursors to quinolinone systems. acs.org

| Reaction Type | Precursor | Catalyst/Reagent | Product |

| Intramolecular Cyclization | N-Arylamides of Baylis-Hillman adducts | Sulfuric acid | 3,4-Disubstituted 2(1H)-quinolinones. researchgate.net |

| Alkylation | 2-Aminobenzamide derivatives | Polyphosphoric acid (PPA) | 2,3-Dihydrobenzo[g]quinolin-4(1H)-one. |

| Acylation | Azetidinones and aromatic substrates | Trifluoromethanesulfonic acid | β-Amino aromatic ketones. acs.org |

Rearrangements of N-Aryl-Substituted Beta-Lactams

The rearrangement of N-aryl-substituted β-lactams (azetidin-2-ones) provides a unique entry into the 2,3-dihydro-4(1H)-quinolone scaffold. The Fries rearrangement, typically an acid-catalyzed process, is a key transformation in this context.

Treatment of N-arylazetidin-2-ones with triflic acid can induce an efficient rearrangement to form 2,3-dihydro-4(1H)-quinolones. researchgate.net This reaction proceeds smoothly at low temperatures. researchgate.net However, the presence of strongly electron-withdrawing groups, such as a nitro group, on the phenyl ring can inhibit the rearrangement. researchgate.net

Similarly, a triflic acid-promoted Fries rearrangement of C-3 vinyl/isopropenyl-substituted β-lactams has been described for the synthesis of C-3 functionalized 2-aryl-2,3-dihydro-quinoline-4(1H)-ones. researchgate.netrsc.org The reaction temperature can influence the product distribution, with a tautomeric mixture being formed at 0°C and a conjugated product being favored at higher temperatures. researchgate.netrsc.org

| Starting Material | Catalyst/Reagent | Product | Key Observation |

| N-Arylazetidin-2-ones | Triflic acid | 2,3-Dihydro-4(1H)-quinolones | Electron-withdrawing groups can hinder the reaction. researchgate.net |

| C-3 Vinyl/isopropenyl-substituted β-lactams | Triflic acid | C-3 Functionalized 2-aryl-2,3-dihydro-quinoline-4(1H)-ones | Temperature affects product isomerism. researchgate.netrsc.org |

Intramolecular Michael Addition Reactions

Intramolecular Michael addition is a valuable method for the synthesis of 2,3-dihydro-1H-quinolin-4-ones, particularly for creating chiral centers.

An organocatalytic approach using a bifunctional thiourea (B124793) catalyst has been developed for the asymmetric intramolecular cyclization of precursors having a sulfonyl group on the aniline nitrogen and an ester function on an unsaturated ketone. acs.org This method yields optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high enantioselectivity. acs.org

Another strategy involves a tandem reduction-Michael addition reaction. nih.gov The reduction of a nitro group in a suitable precursor generates an aniline, which then undergoes an intramolecular Michael addition to an enone system, leading to the formation of the dihydroquinolinone ring. nih.gov For instance, the reduction of the nitro group of 2'-nitrochalcones using iron powder in strong acid initiates a cyclization to afford 2-aryl-2,3-dihydro-4(1H)-quinolinones. researchgate.netnih.gov

L-Proline has also been used as a catalyst for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. mdpi.com

| Reaction Type | Catalyst/Promoter | Precursor | Product |

| Asymmetric Intramolecular Cyclization | Bifunctional thiourea | Sulfonylated anilines with unsaturated ketones | Optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones. acs.org |

| Tandem Reduction-Michael Addition | Iron powder in acid | 2'-Nitrochalcones | 2-Aryl-2,3-dihydro-4(1H)-quinolinones. researchgate.netnih.gov |

| Domino Michael-SNAr | Primary amines | 1-Aryl-2-propen-1-ones with a leaving group | N-Alkyl-2,3-dihydro-4(1H)-quinolinones. nih.gov |

SNAr Cyclization Pathways of Fluoroaryl-Substituted Aminopropanones

The intramolecular nucleophilic aromatic substitution (SNAr) of fluoroaryl-substituted aminopropanones offers a direct route to the this compound ring system.

A concise preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones has been developed using a domino Michael-SNAr approach. nih.gov This method involves the treatment of 1-aryl-2-propen-1-one derivatives, which contain both a Michael acceptor and an SNAr acceptor (an activated aromatic ring with a leaving group like fluorine), with primary amines. The reaction proceeds via a Michael addition of the amine to the enone, followed by an intramolecular SNAr cyclization to furnish the dihydroquinolinone products. nih.gov

In a related strategy, the reaction of benzylamine (B48309) with a substrate containing a primary side chain bromide and an activated fluoroaromatic ring proceeds through an intermolecular SN2 reaction followed by an intramolecular SNAr displacement of the fluoride (B91410) to yield the corresponding dihydroquinolinone. mdpi.com

| Reaction Type | Substrate | Reagent | Product |

| Domino Michael-SNAr | 1-Aryl-2-propen-1-ones with a leaving group | Primary amines | N-Alkyl-2,3-dihydro-4(1H)-quinolinones. nih.gov |

| Intermolecular SN2 followed by Intramolecular SNAr | Substrate with a primary bromide and a fluoroaromatic ring | Benzylamine | Dihydroquinolinone. mdpi.com |

Modern Catalytic Synthetic Strategies

Modern synthetic approaches increasingly rely on catalytic methods to construct the this compound scaffold. These strategies are broadly categorized into organocatalytic methods and transition metal-catalyzed processes, each offering unique advantages in terms of substrate scope, reaction conditions, and stereochemical control.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral this compound derivatives. By avoiding the use of metals, these methods often exhibit greater functional group tolerance and are considered more environmentally benign.

A notable organocatalytic approach involves the use of per-6-amino-β-cyclodextrin (per-6-ABCD) as a chiral base catalyst. mdpi.comresearchgate.net This method facilitates a one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones from 2-aminoacetophenone (B1585202) and various aldehydes. mdpi.comnih.gov The reaction proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization. mdpi.com The per-6-ABCD acts as both a chiral supramolecular host and a base, promoting the reaction with high yields and enantioselectivities. mdpi.comresearchgate.net This methodology has been shown to be highly efficient, affording the desired products in up to 99% yield and 99% enantiomeric excess (ee). researchgate.net A key advantage of this system is the reusability of the expensive catalyst. researchgate.net

Table 1: Per-6-ABCD-Catalyzed Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolones mdpi.comresearchgate.net

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 95 | 92 |

| 2 | 4-Chlorobenzaldehyde | 98 | 95 |

| 3 | 4-Methylbenzaldehyde | 92 | 90 |

L-proline has been effectively utilized as an organocatalyst for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. researchgate.netresearchgate.net This method involves the reaction of 2-aminoacetophenone with a range of benzaldehydes at room temperature. mdpi.comnih.gov While this approach provides good to excellent yields (79–93%), the observed enantioselectivities are generally low (<10% ee). mdpi.comnih.gov A significant advantage of this method is its tolerance for both electron-donating and electron-withdrawing substituents on the aldehyde. nih.gov The proposed mechanism suggests that L-proline catalyzes the formation of an iminium ion, which facilitates a Knoevenagel-type condensation, followed by a Michael addition and subsequent cyclization. nih.gov

Table 2: L-Proline-Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones mdpi.comnih.gov

| Entry | Aldehyde Substituent (X) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | H | 85 | <10 |

| 2 | 4-Cl | 93 | <10 |

| 3 | 4-Me | 88 | <10 |

Bifunctional chiral thiourea catalysts, often derived from natural alkaloids like quinine (B1679958), have been successfully employed in the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. mdpi.comnih.govnih.gov In this approach, substrates containing a β-ketoester and a sulfonamide-protected aniline undergo an intramolecular cyclization. mdpi.comnih.gov The thiourea moiety activates the β-ketoester through hydrogen bonding, while the basic tertiary amine of the catalyst facilitates deprotonation and subsequent conjugate addition to form the heterocyclic ring. mdpi.comnih.gov This method delivers the chiral dihydroquinolinones in good yields (65–91%) and high enantioselectivities (78–98% ee). mdpi.com

In a different strategy, a multi-catalytic process involving a palladium catalyst and a thiazolium salt has been developed for the synthesis of 3-substituted 2,3-dihydro-4(1H)-quinolinones. mdpi.comnih.gov This sequential process begins with a palladium-catalyzed N-alkylation of a 2-methanesulfonamidobenzaldehyde with an allylic acetate. mdpi.comnih.gov The resulting intermediate then undergoes an intramolecular Stetter reaction catalyzed by a thiazolium salt, where the aldehyde adds to an α,β-unsaturated system within the same molecule to form the quinolinone ring. nih.gov

Transition Metal-Catalyzed Processes

Transition metal catalysis, particularly with palladium, provides powerful and versatile methods for the synthesis of the this compound core structure.

Palladium-catalyzed cyclocarbonylation reactions have been developed to synthesize 3-methylene-2,3-dihydro-1H-quinolin-4-ones. acs.org This process involves the reaction of o-iodoanilines with allenes and carbon monoxide in an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). acs.org The reaction proceeds under a low pressure of carbon monoxide and is enhanced by the use of the ionic liquid, which acts as both a solvent and a promoter. acs.org This methodology offers moderate to excellent yields and the catalytic system (ionic liquid/catalyst/ligand) can be recycled. acs.org Another palladium-catalyzed approach involves a carbonylative cross-coupling-cyclization of 2-iodoanilines and terminal alkynes with carbon monoxide, which leads to the formation of 4(1H)-quinolones. mdpi.comnih.gov

Copper-Catalyzed Aza-Michael Addition/Cyclization Sequences

A facile and mild one-pot methodology for synthesizing 3-substituted 2,3-dihydro-4(1H)-quinolinones involves a copper-catalyzed aza-Michael addition followed by a base-mediated cyclization. oup.comoup.com This approach utilizes readily available 2-aminobenzoates and vinyl sulfones to produce 3-sulfonyl-substituted-2,3-dihydro-4(1H)-quinolinones in good to excellent yields. oup.com

The reaction sequence is typically initiated by treating a 2-aminobenzoate (B8764639) with a vinyl sulfone in the presence of a copper catalyst system. A common catalytic system consists of copper(I) chloride (CuCl), a phosphine (B1218219) ligand such as bis[(2-diphenylphosphino)phenyl] ether (DPEPhos), and a catalytic amount of a base like potassium tert-butoxide (KOt-Bu) at room temperature. oup.com This first step results in the formation of a β-aminosulfone intermediate. oup.com Following the completion of the aza-Michael addition, a stronger stoichiometric amount of base (e.g., KOt-Bu) is added to facilitate an intramolecular cyclization, affording the desired 3-sulfonyl-substituted-2,3-dihydro-4(1H)-quinolinone. oup.com The yields for this two-step, one-pot process range from 53% to 99%. oup.comoup.com

The resulting 3-(phenylsulfonyl) group can be subsequently removed. For instance, treatment with tributyltin hydride (n-Bu3SnH) and azobisisobutyronitrile (AIBN) leads to desulfonylated 2,3-dihydro-4(1H)-quinolinone products in high yields (90-92%). oup.com

| Entry | 2-Aminobenzoate Substituent | Yield (%) |

| 1 | H | 99 |

| 2 | 5-F | 95 |

| 3 | 5-Cl | 92 |

| 4 | 5-Br | 91 |

| 5 | 4-Cl | 85 |

| 6 | 4-Me | 88 |

Table 1: Synthesis of 3-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinones via Cu-catalyzed aza-Michael addition/cyclization. Conditions: 2-aminobenzoate, phenyl vinyl sulfone, 5 mol% CuCl, 5 mol% DPEPhos, KOt-Bu, Toluene, rt; then KOt-Bu, THF, 0 °C. Data sourced from oup.com.

Catalytic Metathesis of o-Alkynylanilines and Aldehydes

The reaction proceeds via a formal [2+2] cycloaddition between the alkyne and the aldehyde, which is preferentially activated by the SbF5-alcohol complex, followed by cycloreversion and subsequent intramolecular cyclization to form the dihydroquinolinone ring. acs.org This pathway successfully competes with the potential metal-catalyzed cyclization of the o-alkynylaniline to an indole, which is a common reaction under other catalytic conditions. acs.org The choice of catalyst is crucial; screening has shown that systems like SbF5-MeOH are highly effective, whereas other Lewis acids or transition metals provide lower yields or different products. acs.org The reaction is versatile, accommodating a range of substituted o-alkynylanilines and both aromatic and aliphatic aldehydes.

| Entry | o-Alkynylaniline Substituent | Aldehyde | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | H | Benzaldehyde | 81 | >99:1 |

| 2 | H | 4-Methoxybenzaldehyde | 80 | >99:1 |

| 3 | H | 4-Chlorobenzaldehyde | 77 | >99:1 |

| 4 | H | 2-Thiophenecarboxaldehyde | 72 | >99:1 |

| 5 | H | Cyclohexanecarboxaldehyde | 85 | 94:6 |

| 6 | 5-Chloro | Benzaldehyde | 75 | >99:1 |

Table 2: Synthesis of 2,3-disubstituted 2,3-dihydro-4(1H)-quinolinones via catalytic metathesis. Conditions: o-alkynylaniline, aldehyde, SbF5-MeOH catalyst. Data sourced from acs.org.

Domino and One-Pot Synthetic Protocols

Domino and one-pot reactions represent highly efficient strategies for assembling complex molecules like 2,3-dihydro-4(1H)-quinolinones from simple precursors, minimizing waste and simplifying laboratory operations by avoiding the isolation of intermediates. mdpi.com

Tandem Reduction-Cyclization Sequences

An effective domino approach for the synthesis of (±)-2-aryl-2,3-dihydro-4(1H)-quinolinones involves the reductive cyclization of 2'-nitrochalcones. researchgate.netresearchgate.net This sequence is initiated by the reduction of the nitro group, typically using a dissolving metal system such as iron powder in a strong acid. researchgate.netnih.gov

The process starts with chalcones prepared from 2'-nitroacetophenone and various benzaldehydes. The reduction of the nitro group to an aniline is the key step that triggers the subsequent intramolecular Michael addition. researchgate.net The newly formed amino group attacks the α,β-unsaturated ketone system of the chalcone (B49325) backbone, leading to the formation of the heterocyclic ring. nih.gov Studies have shown that the choice of acid is critical for the reaction's success. Concentrated hydrochloric acid at elevated temperatures (e.g., 100 °C) provides superior results and efficient conversion, while milder acidic conditions, such as acetic acid, are less effective. researchgate.netnih.gov This method yields 2-aryl-substituted dihydroquinolinones in good yields, typically ranging from 72% to 88%. nih.gov

| Entry | 2'-Nitrochalcone Aryl Substituent (at benzaldehyde) | Yield (%) |

| 1 | Phenyl | 88 |

| 2 | 4-Chlorophenyl | 85 |

| 3 | 4-Methoxyphenyl | 81 |

| 4 | 3,4-(Methylenedioxy)phenyl | 72 |

| 5 | 2-Naphthyl | 82 |

Table 3: Synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones via tandem reduction-cyclization. Conditions: 2'-nitrochalcone, Fe powder, conc. HCl, 100 °C. Data sourced from nih.gov.

Sequential Michael-SNAr Approaches

The tandem Michael addition-nucleophilic aromatic substitution (SNAr) reaction provides a direct route to N-substituted 2,3-dihydro-4(1H)-quinolinones. mdpi.comnih.govresearchgate.net This strategy employs 1-aryl-2-propen-1-one substrates that contain both a Michael acceptor (the enone) and an SNAr acceptor (an activated halogen, typically fluorine, on the aryl ring). mdpi.com

The reaction is initiated by the Michael addition of a primary amine to the enone side chain. researchgate.net This is followed by an intramolecular SNAr cyclization, where the nitrogen atom displaces the ortho-fluoro substituent on the aromatic ring to form the dihydroquinolinone. The success of the SNAr ring closure is highly dependent on the electronic nature of the aromatic ring; doubly activated systems (e.g., with a nitro group para to the fluorine) react readily, while singly activated systems are less reactive and may fail to cyclize with hindered amines. mdpi.comresearchgate.net The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at moderate temperatures, affording the products in good yields. researchgate.net

| Entry | Substrate | Amine | Yield (%) |

| 1 | 1-(2-Fluoro-5-nitrophenyl)-2-propen-1-one | Benzylamine | 78 |

| 2 | 1-(2-Fluoro-5-nitrophenyl)-2-propen-1-one | Cyclohexylamine | 75 |

| 3 | 1-(2-Fluoro-5-nitrophenyl)-2-propen-1-one | n-Butylamine | 67 |

| 4 | 1-(2-Fluorophenyl)-2-propen-1-one | Benzylamine | 54 |

Table 4: Synthesis of 1-alkyl-2,3-dihydro-4(1H)-quinolinones via tandem Michael-SNAr annulation. Conditions: Substrate, amine, DMF, 50 °C. Data sourced from mdpi.comresearchgate.net.

Multi-Component Reactions for Dihydroquinolinone Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are an atom-economical and efficient method for constructing heterocyclic scaffolds. atlasofscience.org Palladium catalysis has been effectively employed in MCRs to synthesize substituted 2,3-dihydro-1H-quinolin-4-ones. atlasofscience.org

One notable example is the palladium-catalyzed three-component cyclocarbonylation of o-iodoanilines, allenes, and carbon monoxide (CO). acs.org This reaction, performed under a low pressure of CO (5 atm), produces 3-methylene-2,3-dihydro-1H-quinolin-4-ones in moderate to excellent yields. The use of an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]), as the solvent can enhance the efficiency of the reaction and allows for the recycling of the catalytic system. acs.org This MCR provides a powerful tool for accessing quinolinone derivatives with an exocyclic double bond at the 3-position, a functional handle suitable for further synthetic transformations.

Asymmetric Synthesis of Enantiomerically Enriched this compound Derivatives

The development of asymmetric methods to produce enantiomerically enriched 2,3-dihydro-1H-quinolin-4-ones is of significant interest due to the prevalence of chiral scaffolds in medicinal chemistry. Organocatalysis has emerged as a powerful strategy for achieving high levels of stereocontrol in these syntheses.

One successful approach utilizes a chiral bisguanidium salt as an organocatalyst for an asymmetric intramolecular aza-Michael reaction. nih.gov This method, applied to activated α,β-unsaturated ketone substrates, yields optically enriched 2-aryl- and 2-alkyl-substituted dihydroquinolinones with excellent results, achieving up to 99% yield and 99% enantiomeric excess (ee). nih.gov

Another elegant strategy employs a bifunctional thiourea catalyst derived from a natural alkaloid. acs.org Lu and co-workers developed a method using a thiourea catalyst tethered to a tertiary amine base. nih.gov In this system, the thiourea group activates a β-ketoester substrate through hydrogen bonding, while the basic amine moiety facilitates deprotonation and subsequent intramolecular conjugate addition. This leads to the formation of chiral 2-aryl-2,3-dihydro-4(1H)-quinolinones with high enantioselectivity. nih.govacs.org These organocatalytic methods provide reliable access to specific enantiomers of dihydroquinolinones under mild conditions.

| Entry | Catalyst Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Bisguanidium Salt | (E)-N-(2-cinnamoylphenyl)methanesulfonamide | 99 | 97 |

| 2 | Chiral Bisguanidium Salt | (E)-N-(2-(pent-1-en-3-oyl)phenyl)methanesulfonamide | 95 | 96 |

| 3 | Bifunctional Thiourea | 2-((2-(methylsulfonyl)phenyl)amino)ethyl 3-oxo-3-phenylpropanoate | 91 | 98 |

| 4 | Bifunctional Thiourea | 2-((2-(methylsulfonyl)phenyl)amino)ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 95 | 98 |

Table 5: Asymmetric synthesis of 2,3-dihydro-4(1H)-quinolinone derivatives. Data sourced from nih.govnih.govacs.org.

Bifunctional Thiourea-Mediated Intramolecular Cyclizations

An elegant and asymmetric approach to synthesizing 2-aryl-2,3-dihydro-4(1H)-quinolinones utilizes a chiral tertiary amine base connected to a bifunctional thiourea derivative. nih.govmdpi.com This organocatalytic method facilitates an intramolecular cyclization with high stereoselectivity. researchgate.net The process involves installing a sulfonyl group on the nitrogen of an aniline and an ester function on an unsaturated ketone. researchgate.net

In a notable example, a catalyst derived from the natural alkaloid quinine was employed. nih.govmdpi.com The mechanism proceeds as follows:

The thiourea part of the catalyst activates the substrate by forming hydrogen bonds with the β-ketoester group. nih.gov

Simultaneously, the basic quinuclidine (B89598) portion of the quinine catalyst deprotonates the acidic sulfonamide. nih.gov

This dual activation facilitates the conjugate addition of the resulting anion to the polarized side chain double bond, leading to the cyclized this compound product with high enantioselectivity. nih.govmdpi.com

This method represents a sophisticated strategy for controlling the stereochemistry of the final product through a well-designed chiral catalyst. a2bchem.comlookchem.com

Chiral Catalyst-Enabled Stereoselective Transformations

The demand for enantiomerically pure compounds has driven the development of various chiral catalytic systems for the synthesis of this compound derivatives. Chiral phosphoric acids, such as those based on BINOL or SPINOL, have proven effective in catalyzing asymmetric reactions to produce these heterocycles. researchgate.netresearchgate.net

One protecting-group-free approach uses a chiral phosphoric acid to catalyze the intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones, yielding chiral 2-substituted 2,3-dihydro-4-quinolones with high enantioselectivities. researchgate.net Similarly, primary amino acids have been used as organocatalysts for the direct asymmetric Mannich reaction between 2-amino acetophenone (B1666503) and aldehydes, affording 2-aryl-2,3-dihydro-4-quinolones in good yields and high enantioselectivities. researchgate.net

Another innovative method is a one-pot, multistep transformation that combines a Knoevenagel condensation, an aza-Michael addition, and an electrophilic fluorination. acs.org This organocatalytic process uses simple starting materials to construct fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives with good to high yields and excellent diastereoselectivity (dr up to 99/1). acs.org

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic protocols for quinoline derivatives, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govmdpi.comrsc.org Key strategies include the use of environmentally benign and reusable catalysts, employing safer solvents like water, and utilizing alternative energy sources such as ultrasound and microwave irradiation. rsc.orgresearchgate.netorganic-chemistry.org These approaches not only minimize the environmental impact but also often lead to simpler procedures, easier product isolation, and lower costs. researchgate.netarkat-usa.org

Environmentally Benign Catalytic Systems

A significant focus of green synthetic chemistry is the replacement of hazardous and expensive catalysts with more sustainable alternatives. rsc.org For the synthesis of this compound and its derivatives, several environmentally benign catalytic systems have been reported.

These catalysts offer advantages such as low toxicity, ready availability, and often reusability, making the synthetic processes more economical and sustainable. arkat-usa.orgtandfonline.com For instance, FeCl₃·6H₂O provides a facile, one-pot, and efficient protocol with benefits like shorter reaction times, milder conditions, and better yields. tandfonline.comresearchgate.net The use of solid-supported catalysts like NaHSO₄·SiO₂ simplifies product purification and allows for the catalyst to be recovered and reused over several cycles with only a slight decrease in activity. arkat-usa.org Water-tolerant Lewis acids like zirconyl nitrate enable reactions to be performed under mild conditions, often with improved yields. organic-chemistry.org

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| FeCl₃·6H₂O | Condensation of 2-aminoarylketones and active methylene (B1212753) compounds | Inexpensive, non-toxic, mild conditions, short reaction time, high yields | tandfonline.comresearchgate.net |

| NaHSO₄·SiO₂ | Friedlander synthesis from o-aminoaryl ketones and α-methylene ketones | Heterogeneous, reusable, cost-effective, operationally simple | arkat-usa.org |

| Zirconyl nitrate | Intramolecular cyclization of o-aminochalcones | Water-tolerant, mild reaction conditions, improved yields | organic-chemistry.org |

| Indium(III) chloride on Silica Gel | Cyclization of 2-aminochalcones | Solvent-free, microwave irradiation, environmentally friendly | organic-chemistry.org |

Ultrasound-Mediated Reaction Protocols

Several ultrasound-assisted protocols have been developed for the synthesis of quinolinone-related structures. One method for synthesizing 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones involves a one-pot, three-component condensation in an aqueous medium under ultrasonic irradiation, offering mild conditions and high yields in short timeframes. ksu.edu.sa Another green approach uses a marine-derived magnetic nanocatalyst (Fe₃O₄ NPs) in water under ultrasound irradiation for a three-component reaction to produce dihydroquinazolin-4(1H)-one derivatives efficiently. nih.gov This combination of a biosynthesized catalyst and ultrasound highlights a synergistic effect that promotes sustainable organic synthesis. nih.gov

| Product Type | Reaction | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones | One-pot, three-component condensation | Dodecyl benzene (B151609) sulfonic acid / Aqueous media, 40-42°C, Ultrasound | Mild conditions, short reaction times, high yields, eco-friendly | ksu.edu.sa |

| 2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one derivatives | One-pot, three-component reaction | Marine-based Fe₃O₄ NPs / Water, 60°C, Ultrasound (130 W) | Sustainable catalyst, short duration (15 min), high efficiency (up to 95%) | nih.gov |

| Spiro-2,3-dihydroquinazolin-4(1H)-ones | Ultrasound-based approach | Details not specified in abstract | Green methodology | ncl.res.in |

| Schiff bases of quinolin-4-one | Condensation of 4-oxo-1,4-dihydro-quinoline-3-carboxaldehyde with amines | Ultrasound-mediated, catalyst details not specified | Green and efficient protocol | figshare.com |

Oxidation Reactions and Products

Oxidation of this compound and its derivatives primarily leads to the formation of the corresponding quinolin-4(1H)-one, which involves the aromatization of the dihydro-pyridone ring. This transformation is a key step in the synthesis of various quinolone compounds.

Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and chromium trioxide. The reaction conditions, such as the choice of solvent and temperature, can influence the efficiency of the oxidation process. For instance, the oxidation of 2-aryl-2,3-dihydroquinolin-4(1H)-ones to 4-methoxy-2-arylquinolines has been achieved using reagents like thallium(III) nitrate or [hydroxyl(tosyloxy)iodo]benzene in trimethyl orthoformate with perchloric acid as a catalyst. researchgate.net Another method involves using molecular iodine in refluxing methanol (B129727) or iron(III) chloride hexahydrate in methanol. researchgate.net

A notable application of this oxidation is the aerobic dehydrogenative aromatization, which provides an atom- and step-economic route to 4-aminoquinolines. organic-chemistry.orgacs.orgfigshare.com In this process, 2,3-dihydroquinolin-4(1H)-one reacts with an amine, and subsequent oxidation, often catalyzed by a synergistic Pd/Cu system, leads to the aromatic 4-aminoquinoline (B48711) product. organic-chemistry.orgacs.orgfigshare.com Oxygen from the air can serve as a green oxidant in these reactions. organic-chemistry.org

Table 1: Examples of Oxidation Reactions

| Reactant | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Potassium permanganate or Chromium trioxide | Quinolin-4(1H)-one | , |

| 2-Aryl-2,3-dihydroquinolin-4(1H)-one | Thallium(III) nitrate, Trimethyl orthoformate, Perchloric acid | 4-Methoxy-2-arylquinoline | researchgate.net |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Iodine, Methanol | 2-Aryl-6,8-dibromo-4-methoxyquinoline | researchgate.net |

| 2,3-Dihydroquinolin-4(1H)-one and Amine | Pd/Cu catalyst, O₂ | 4-Aminoquinoline | organic-chemistry.org, acs.org, figshare.com |

Reduction Reactions and Products

The reduction of this compound can target the carbonyl group, leading to the formation of 1,2,3,4-tetrahydroquinolines. This transformation is significant for accessing the tetrahydroquinoline scaffold, which is a core structure in many biologically active molecules. researchgate.net

Common reducing agents for this conversion include sodium borohydride (B1222165) and lithium aluminum hydride. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), is also an effective method for this reduction. vulcanchem.com The choice of reducing agent and reaction conditions can be tuned to achieve the desired product selectively.

A tandem reduction-Michael addition reaction has been developed for the synthesis of (+/-)-2-aryl-2,3-dihydro-4(1H)-quinolinones from 2'-nitrochalcones. researchgate.netresearchgate.net This sequence is initiated by the reduction of the nitro group, typically using iron powder in concentrated hydrochloric acid, which then undergoes an intramolecular cyclization. researchgate.netresearchgate.net

Table 2: Examples of Reduction Reactions

| Reactant | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Sodium borohydride or Lithium aluminum hydride | 1,2,3,4-Tetrahydroquinoline (B108954) | |

| Benzo[h]quinolin-4(1H)-one | Pd/C, H₂ | 2,3-Dihydrobenzo[h]quinolin-4(1H)-one | vulcanchem.com |

| 2'-Nitrochalcones | Fe, HCl | (+/-)-2-Aryl-2,3-dihydro-4(1H)-quinolinone | researchgate.net, researchgate.net |

Electrophilic Substitution Reactions

The benzene ring of the this compound scaffold is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The position of substitution is directed by the activating effect of the amino group and the deactivating effect of the carbonyl group. Generally, substitution occurs at the C5 and C8 positions of the quinoline ring system. imperial.ac.uk

For example, the nitration of 2,3-dihydrobenzo[h]quinolin-4(1H)-one with a mixture of nitric acid and sulfuric acid at low temperatures yields the 5-nitro derivative. vulcanchem.com Similarly, sulfonation can also be achieved at these positions. vulcanchem.com Halogenation, using reagents like bromine or chlorine, can also be performed, providing a handle for further functionalization. The amino group present in some derivatives also allows for electrophilic substitution at different positions on the quinoline ring. evitachem.com

Table 3: Examples of Electrophilic Substitution Reactions

| Reactant | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| 2,3-Dihydrobenzo[h]quinolin-4(1H)-one | HNO₃/H₂SO₄, 0°C | 5-Nitro-2,3-dihydrobenzo[h]quinolin-4(1H)-one | vulcanchem.com |

| This compound | Halogenating agent (e.g., Br₂, Cl₂) | Halogenated this compound | |

| Quinoline | Nitrating/Sulfonating/Halogenating agents | 5- and 8-substituted quinolines | imperial.ac.uk |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound core can occur at several positions. The nitrogen atom of the quinolinone can act as a nucleophile, undergoing reactions such as sulfonylation. For instance, reaction with benzenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields 1-benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one. vulcanchem.com

Furthermore, if a leaving group is present on the aromatic ring, nucleophilic aromatic substitution (SNAr) can take place. A domino Michael-SNAr approach has been utilized to synthesize N-alkyl-2,3-dihydro-4(1H)-quinolinones. mdpi.com This involves the Michael addition of a primary amine to an appropriately substituted 1-aryl-2-propen-1-one, followed by an intramolecular SNAr cyclization. mdpi.com Similarly, a tandem imine addition-SNAr sequence has been employed to create highly substituted 2,3-dihydro-4(1H)-quinolinones. nih.govmdpi.com The chloro group in derivatives like 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one can also undergo nucleophilic substitution. smolecule.com

Table 4: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Benzenesulfonyl chloride, Base (e.g., pyridine) | 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one | vulcanchem.com |

| 1-Aryl-2-propen-1-one derivative | Primary amine | N-Alkyl-2,3-dihydro-4(1H)-quinolinone | mdpi.com |

| tert-Butyl 2-fluoro-5-nitrobenzoylacetate and Imine | - | Highly substituted 2,3-dihydro-4(1H)-quinolinone | nih.gov, mdpi.com |

| 7-Chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one | Nucleophile | Substituted 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one | smolecule.com |

Nucleophilic Additions to the Carbonyl Moiety

The carbonyl group at the C4 position is a key site for nucleophilic addition reactions. cymitquimica.com This reactivity allows for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

One significant reaction is the addition of amines to the carbonyl group, which can be a key step in the synthesis of 4-aminoquinoline derivatives. This often proceeds through the formation of an imine or enamine intermediate, which then undergoes further reactions. organic-chemistry.orgacs.org For example, a dehydrative condensation with an amine under acidic conditions can lead to an enamine, which can then be aromatized. acs.org

Table 5: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent(s) | Intermediate/Product | Reference(s) |

|---|---|---|---|

| This compound | Amine, Acidic conditions | Imine/Enamine intermediate | acs.org |

| (Z)-β-chlorovinyl ketones | Amines, Cs₂CO₃, DMSO | 4-Quinolones (via intramolecular SNAr of enamine intermediate) | rsc.org |

Cycloaddition Reactions

The this compound scaffold can participate in cycloaddition reactions, offering pathways to novel fused heterocyclic systems. cymitquimica.com While specific examples directly involving the parent compound are less common in the provided literature, the quinolone core is known to undergo such transformations.

For instance, a formal [4+2] cycloaddition of maleimides with N,N-dialkylanilines has been used to construct the 1,2,3,4-tetrahydroquinoline skeleton. researchgate.net A copper-catalyzed (3+2) cycloaddition of 2H-azirines to the enol form of quinolin-2-one derivatives has been developed to synthesize pyrrolo[3,2-c]quinolone scaffolds. mdpi.com This reaction proceeds via the cleavage of the N1-C2 bond of the azirine. mdpi.com

Table 6: Examples of Cycloaddition Reactions

| Reactant(s) | Reagent(s)/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Maleimides and N,N-dialkylanilines | Photoinduced, Ir(III) complex photosensitizer | 1,2,3,4-Tetrahydroquinolines | researchgate.net |

| Quinolin-2-one enol and 3-Aryl-2H-azirine | Cu(II) or Cu(I) catalyst | Pyrrolo[3,2-c]quinolone | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound system, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

A significant application is the carbonylative Sonogashira coupling followed by cyclization to synthesize 4-quinolone derivatives. rsc.org This involves the reaction of a 2-iodoaniline (B362364) derivative with an alkyne in the presence of a palladium catalyst and a carbon monoxide source. rsc.org Similarly, palladium-catalyzed oxidative carbonylation has been used to synthesize 1,2-disubstituted 4-quinolone derivatives. rsc.org

Furthermore, a synergistic Pd/Cu catalysis system is crucial for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines to produce 4-aminoquinolines. organic-chemistry.orgacs.orgfigshare.com The proposed mechanism involves a palladation reaction of the enamine intermediate. acs.org The Heck reaction has also been employed for the synthesis of (E)-2-aryl-1-methyl-3-styrylquinolin-4(1H)-ones from 2-aryl-3-iodo-1-methyl-quinolin-4(1H)-ones and styrene. researchgate.net

Table 7: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant(s) | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|

| 2-Iodoaniline derivative and Thiazolylacetylene | PdCl₂(dppf) | 4-Quinolone derivative | rsc.org |

| 2-Iodoanilines and Acetylenes | Pd-NHC catalyst, Mo(CO)₆ | 4-Quinolone | rsc.org |

| 2,3-Dihydroquinolin-4(1H)-one and Amine | Pd/Cu catalyst, O₂ | 4-Aminoquinoline | organic-chemistry.org, acs.org, figshare.com |

| 2-Aryl-3-iodo-1-methyl-quinolin-4(1H)-one and Styrene | Palladium catalyst | (E)-2-Aryl-1-methyl-3-styrylquinolin-4(1H)-one | researchgate.net |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org In the derivatization of the this compound core, this reaction is typically applied to its halogenated analogues to introduce an alkynyl moiety.

Research has demonstrated the selective alkynylation of 6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. tubitak.gov.tr The reaction of these dibromo derivatives with terminal alkynes such as phenylacetylene (B144264) or 3-butyn-1-ol, in the presence of a Pd/C-PPh₃-CuI catalyst system, results in the exclusive formation of the 8-alkynylated products. tubitak.gov.tr This selectivity is attributed to the differential reactivity of the halogen substituents on the quinolinone ring. tubitak.gov.tr Interestingly, the use of PdCl₂(PPh₃)₂ as the palladium source can lead to double carbo-substitution, yielding the 6,8-dialkynyl derivatives. tubitak.gov.tr

A study on the direct alkynylation of N-protected quinolones with terminal alkynes has also been reported, utilizing a copper(I)-catalyzed reaction. acs.orgnih.gov This method provides a complementary route to 4-oxo-2,3-dihydroquinolines functionalized with an alkynyl group. acs.orgnih.gov The reaction conditions are generally mild, and an enantioselective variant has been developed. nih.govacs.org

Table 1: Examples of Sonogashira Cross-Coupling Reactions

| Substrate | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | Pd/C-PPh₃-CuI | 6-Bromo-8-(phenylethynyl)-2,3-dihydroquinolin-4(1H)-one | tubitak.gov.tr |

| N-Cbz-quinolone | Phenylacetylene | CuI, Lewis Acid | N-Cbz-2-phenyl-2-(phenylethynyl)-2,3-dihydroquinolin-4-one | acs.orgnih.gov |

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. beilstein-journals.org This methodology has been effectively applied to the arylation of the this compound skeleton, typically at a halogenated position, to introduce aryl substituents.

For instance, the arylation of 6-bromo-8-alkynyl-2,3-dihydroquinolin-4-ones has been successfully achieved. tubitak.gov.tr This subsequent functionalization of the monoalkynylated products demonstrates the versatility of these intermediates in building more complex molecular architectures. The reaction conditions for Suzuki-Miyaura coupling can be tuned to achieve regioselective arylation. In a related quinolone system, the regiocontrolled cross-coupling of 3-bromo-4-trifloxyquinolin-2(1H)-one was achieved by adjusting the reaction temperature and the amount of arylboronic acid. mdpi.com

Furthermore, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 4-quinolones has been developed, providing enantioselective access to 2-aryl-2,3-dihydro-4(1H)-quinolinones. nih.gov This reaction proceeds with high enantioselectivity for a variety of arylboronic acids and tolerates a range of functional groups. nih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Substrate | Arylboronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 6-Bromo-8-(phenylethynyl)-2,3-dihydroquinolin-4(1H)-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-8-(phenylethynyl)-2,3-dihydroquinolin-4(1H)-one | tubitak.gov.tr |

| N-protected 4-quinolone | Arylboronic acid | Pd(OCOCF₃)₂, Chiral PyOX ligand | Enantioenriched 2-aryl-2,3-dihydro-4(1H)-quinolinone | nih.gov |

Intramolecular Cyclization and Heteroannulation Reactions

The synthesis of the fused tricyclic system, pyrrolo[3,2,1-ij]quinolin-1-one, from this compound derivatives represents a significant synthetic transformation. A facile two-step method has been described for the construction of this scaffold. rsc.orgaurigeneservices.com This process involves a transition metal-mediated carbon-carbon bond formation followed by an intramolecular carbon-nitrogen bond-forming reaction. rsc.orgaurigeneservices.com

The synthesis commences with a Sonogashira coupling of a 6-substituted-8-iodo-2,3-dihydroquinolin-4(1H)-one with a terminal alkyne. aurigeneservices.com The resulting 8-alkynyl derivative is then subjected to an intramolecular cyclization. aurigeneservices.com Research has shown that the monoalkynylated derivatives of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, when treated with palladium chloride in refluxing acetonitrile, afford the corresponding 2,4-diaryl-8-bromopyrrolo[3,2,1-ij]quinolinones. tubitak.gov.tr

The construction of more elaborate fused heterocyclic systems, such as imidazopyrroloquinolinones, requires a multi-step synthetic sequence starting from functionalized this compound precursors. While a direct synthesis from the parent quinolinone is not explicitly detailed in the provided context, a logical synthetic pathway can be inferred from the synthesis of related fused systems.

A plausible approach would involve the initial synthesis of a functionalized pyrrolo[3,2,1-ij]quinolin-1-one, as described in the preceding section. Subsequent chemical modifications of this tricyclic core would be necessary to introduce the requisite functionalities for the imidazole (B134444) ring formation. For example, a related study describes the synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, which involves the palladium-catalyzed endo-dig cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones. nih.govsemanticscholar.org This highlights the utility of intramolecular cyclization of alkynyl precursors in constructing complex fused heterocycles.

Formation of Schiff Bases and Related Imines

The ketone functionality at the C-4 position of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. gsconlinepress.comnih.govresearchgate.net This reaction, typically catalyzed by acid or heat, involves the formation of a C=N double bond. gsconlinepress.comnih.govresearchgate.net

The synthesis of 2,3-dihydro-4-iminoquinolines has been achieved through a catalyst-free, three-component reaction of ortho-alkynylanilines, aldehydes, and amines. nih.govacs.orgacs.org This reaction proceeds in a trans-selective manner. nih.govacs.orgacs.org Additionally, 1-alkyl-1,4-dihydro-4-iminoquinoline-3-carboxylic acids have been synthesized and their properties studied. journals.co.za These compounds can be obtained through the neutral hydrolysis of their corresponding esters or by treating a 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with thionyl chloride followed by an amine-water mixture. journals.co.za

Table 3: Formation of Imino Derivatives

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| ortho-Alkynylaniline, Aldehyde, Amine | Three-component alkyne-imine metathesis | trans-2,3-Disubstituted 2,3-dihydro-4-iminoquinoline | nih.govacs.orgacs.org |

| 1-Alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, Thionyl chloride, Amine-H₂O | Imination | 1-Alkyl-1,4-dihydro-4-iminoquinoline-3-carboxylic acid | journals.co.za |

Fries Rearrangement Pathways of N-Arylazetidin-2-ones

The synthesis of 2,3-dihydro-1H-quinolin-4-ones can be accomplished through an acid-catalyzed Fries-like rearrangement of N-arylazetidin-2-ones (β-lactams). nih.govmdpi.comnih.gov This reaction represents an intramolecular Friedel-Crafts acylation, where the β-lactam ring is opened, and the acyl group migrates to the ortho-position of the N-aryl substituent. masterorganicchemistry.com

This synthetic route has been shown to be effective using strong acids such as triflic acid, which allows the reaction to proceed at room temperature with good yields. nih.govmdpi.com The yields are generally high, though they can be lower when electron-withdrawing groups are present on the aromatic ring. nih.govmdpi.com This method provides a valuable pathway to C-3 functionalized 2-aryl-2,3-dihydro-quinoline-4(1H)-ones from C-3 substituted β-lactams. researchgate.net The reaction mechanism has been studied, and the preferential formation of certain isomers can be influenced by the reaction temperature. researchgate.net

Table 4: Fries Rearrangement of N-Arylazetidin-2-ones

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| N-Arylazetidin-2-one | Triflic Acid | This compound | nih.govmdpi.com |

| C-3 Vinyl/Isopropenyl substituted β-lactam | Triflic Acid | C-3 Functionalized-2-aryl-2,3-dihydro-quinoline-4(1H)-one | researchgate.net |

Advanced Characterization and Structural Elucidation of 2,3 Dihydro 1h Quinolin 4 One Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,3-dihydro-1H-quinolin-4-one compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of the parent this compound, the protons of the dihydroquinoline ring typically appear as multiplets in the aliphatic region. For instance, in substituted derivatives like 6-Methyl-2,3-dihydroquinolin-4(1H)-one, the protons on the dihydroquinoline ring are observed as a multiplet between δ 2.39–3.07 ppm. The aromatic protons on the fused benzene (B151609) ring resonate in the downfield region, generally between δ 6.99 and 8.18 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern. For example, in 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one, the quinolinone aromatic protons (H5, H6) appear as a multiplet at δ 7.88 ppm. vulcanchem.com The proton attached to the nitrogen (N-H) is also observable and its chemical shift can vary.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ketone group is a key diagnostic signal, typically appearing significantly downfield. In 6-Methyl-2,3-dihydroquinolin-4(1H)-one, this peak is found at δ 190.1 ppm, while for 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one, it is at δ 191.2 ppm. vulcanchem.com The carbons of the saturated portion of the heterocyclic ring (C2 and C3) resonate in the aliphatic region, for example, between δ 27.3–40.2 ppm in the 6-methyl derivative. Aromatic carbons are observed in the δ 115–150 ppm range. vulcanchem.com Advanced NMR techniques such as COSY, HSQC, and HMBC are often employed to confirm the assignments of proton and carbon signals unequivocally.

Interactive Table 1: Representative NMR Spectroscopic Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| 6-Methyl-2,3-dihydroquinolin-4(1H)-one | ¹H | 2.31 (s, 3H) | CH₃ |

| ¹H | 2.39–3.07 (m, 4H) | Dihydroquinoline ring protons (C2-H₂, C3-H₂) | |

| ¹H | 5.74–6.32 (m) | Aromatic protons | |

| ¹³C | 20.8 | CH₃ | |

| ¹³C | 27.3–40.2 | Dihydroquinoline carbons (C2, C3) | |

| ¹³C | 190.1 | C=O | |

| 2-(Pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one vulcanchem.com | ¹H | 4.81 (dd, J = 13.2, 4.0 Hz) | H2 proton |

| ¹H | 6.84 (dd, J = 6.0, 2.0 Hz) | H7 proton | |

| ¹H | 7.88 (m) | Quinolinone aromatic protons (H5, H6) | |

| ¹H | 8.73 (d, J = 2.2 Hz) | Pyridin-3-yl H2 proton | |

| ¹³C | 115–150 | Aromatic carbons | |

| ¹³C | 191.2 | C=O |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. measurlabs.com For this compound derivatives, HRMS provides the exact mass of the molecular ion, which confirms the molecular formula. acs.orgwhiterose.ac.ukmdpi.com

The molecular formula of the parent compound, this compound, is C₉H₉NO, with a calculated exact mass of 147.0684 g/mol . nih.gov In HRMS analysis, this compound would be expected to show a protonated molecular ion peak [M+H]⁺ at m/z 148.0757.

For substituted derivatives, HRMS is crucial for confirming their identity. For example, the HRMS (ESI+) spectrum for 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one shows a molecular ion peak [M+H]⁺ at m/z 225.1031, which is in close agreement with the theoretical mass of 225.1028 for its formula, C₁₄H₁₃N₂O. vulcanchem.com Analysis of the fragmentation patterns can also provide further structural confirmation. vulcanchem.com

Interactive Table 2: HRMS Data for Selected this compound Compounds

| Compound | Molecular Formula | Theoretical Exact Mass [M] | Observed [M+H]⁺ (m/z) |

| This compound nih.gov | C₉H₉NO | 147.0684 | 148.0757 (Calculated) |

| 2-(Pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one vulcanchem.com | C₁₄H₁₂N₂O | 224.0950 | 225.1031 |

| (E)-3-(4-Nitrobenzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one acs.org | C₂₈H₁₉BrN₂O₅S | 586.0253 | Not specified |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nist.govnist.gov The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the vibrations of its key bonds.

The most prominent feature is the strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears in the region of 1660–1680 cm⁻¹. For the parent compound, a characteristic C=O stretch is observed at approximately 1663 cm⁻¹. Another important absorption is that of the N-H bond of the secondary amine, which gives rise to a band in the 3200–3447 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ range. mdpi.com

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Reference |

| N-H (Amine) | Stretch | 3200–3447 | |

| C=O (Ketone) | Stretch | ~1663 | |

| C=C (Aromatic) | Stretch | 1564–1612 | mdpi.com |

| C-H (Aromatic) | Stretch | >3000 | mdpi.com |

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute configuration. uol.deuhu-ciqso.es This technique is essential for unambiguously determining the conformation of the flexible dihydroquinoline ring. mdpi.com

Studies on derivatives of this compound have shown that the dihydroquinoline ring system is not planar and typically adopts a boat or sofa conformation. vulcanchem.com For example, X-ray crystallography of structures analogous to 2-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one reveals that the dihydroquinolinone moiety adopts a boat conformation. vulcanchem.com In the crystal lattice of 6-methyl-2,3-dihydroquinolin-4(1H)-one, the structure is stabilized by weak C–H∙∙∙O hydrogen bonds.

X-ray diffraction analysis also confirms the planarity of the fused benzene ring and provides detailed geometric parameters. bohrium.com The data obtained, such as unit cell dimensions and space group, are critical for understanding the packing of molecules in the crystal. uol.de

Interactive Table 4: Illustrative Single Crystal X-ray Diffraction Parameters

| Parameter | Description | Example Finding | Reference |

| Conformation | 3D shape of the heterocyclic ring | Dihydroquinoline ring adopts a boat conformation. | vulcanchem.com |

| Intermolecular Interactions | Forces holding molecules together in the crystal | Weak C–H∙∙∙O hydrogen bonds stabilize the crystal lattice. | |

| Dihedral Angle | Torsion angle between planes | ~43° between aromatic rings in a derivative. | |

| Purpose | Overall goal of the technique | Determines absolute configuration and hydrogen-bonding interactions. | mdpi.com |

Computational and Theoretical Investigations of 2,3 Dihydro 1h Quinolin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to understand the electronic properties of 2,3-dihydro-1H-quinolin-4-one derivatives. These methods provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com For derivatives of this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), are employed to optimize the molecular geometry and analyze electronic properties. scirp.orgcapes.gov.br These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. scispace.com

A study on three dihydroquinolin-4-one derivatives, including (E)-3-(4-Nitrobenzylidene)-2-(4-bromophenyl)-2,3-dihydro1-(phenylsulfonyl)-quinolin-4(1H)-one (PNBDQ), provided detailed insights into their electronic structure. nih.gov The molecular electrostatic potential (MEP) maps generated from these calculations highlight the electrophilic and nucleophilic regions, which are crucial for predicting intermolecular interactions. nih.govacs.org

Table 1: Selected DFT-Calculated Properties for Dihydroquinolin-4-one Derivatives

| Compound | Property | Value |

|---|---|---|

| PNBDQ | Dipole Moment (Debye) | Data not available in search results |

| PNCDQ | Total Energy (Hartree) | Data not available in search results |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. capes.gov.brresearchgate.net

In the context of this compound derivatives, FMO analysis helps to understand their behavior as potential additives for biodiesel, for instance. nih.govacs.org The HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of the molecules, respectively. ossila.comlibretexts.org This information is vital for predicting how these compounds will interact in various chemical environments. nih.govacs.org

Table 2: Frontier Molecular Orbital Energies for Dihydroquinolin-4-one Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| PNBDQ | Data not available in search results | Data not available in search results | Data not available in search results |

| PNCDQ | Data not available in search results | Data not available in search results | Data not available in search results |

Fukui indices are powerful tools derived from DFT that help in predicting the local reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. schrodinger.comsubstack.comfaccts.de The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de

For dihydroquinolin-4-one derivatives, the calculation of Fukui indices has been used to pinpoint the exact locations of reactivity. nih.govacs.org For example, the sites for nucleophilic attack are identified by the f+(r) function, electrophilic attack by f-(r), and radical attack by f0(r). faccts.de A study on related quinolin-4-one derivatives showed that carbon atoms C2 and C3 are often electrophilic sites. scirp.org This detailed level of reactivity mapping is invaluable for designing new synthetic pathways and understanding reaction mechanisms. nih.govacs.org

Table 3: Predicted Reactive Sites in a Dihydroquinolin-4-one Derivative based on Fukui Functions

| Type of Attack | Predicted Atomic Sites |

|---|---|

| Nucleophilic | C4, C5 |

| Electrophilic | N1, C8, C9, O11 |

Note: The data is based on a study of quinolin-4-one derivatives and indicates the types of predictions made using Fukui indices. scirp.org A visual representation in one study showed the specific sites on the dihydroquinolin-4-one structure. nih.gov

Molecular Modeling and Simulation

Molecular modeling techniques, including docking and molecular dynamics, are essential for studying the interactions between this compound derivatives and biological macromolecules. These simulations provide a dynamic and three-dimensional view of how these ligands bind to and affect the function of proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to screen virtual libraries of compounds against a specific protein target. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex.

For instance, derivatives have been docked into the active sites of enzymes like cholinesterases and Leishmania donovani topoisomerase 1. researchgate.netnih.gov These studies reveal crucial binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. acs.org This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. researchgate.net

Table 4: Molecular Docking Results of a 2,3-Dihydroquinazolin-4(1H)-one Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| AChE | Compound 5f | - | Data not available in search results |

| BChE | Compound 5f | - | Data not available in search results |

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. frontiersin.orgresearchgate.net By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can validate the docking results and gain a deeper understanding of the binding stability. nih.govsamipubco.com

For complexes involving quinolinone derivatives, MD simulations are used to analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. frontiersin.org A stable RMSD over the simulation time indicates that the ligand remains securely bound in the active site. acs.org These simulations can also reveal the persistence of key intermolecular interactions, such as hydrogen bonds, providing further evidence for the predicted binding mode. acs.orgfrontiersin.org

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-(4-Nitrobenzylidene)-2-(4-bromophenyl)-2,3-dihydro1-(phenylsulfonyl)-quinolin-4(1H)-one (PNBDQ) |

| (E)-3-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro1-(phenylsulfonyl)-quinolin-4(1H)-one (PNCDQ) |

| (E)-3-(3-Nitrobenzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (MNBDQ) |

| Galantamine |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

Binding Energy Calculations (e.g., MM/PBSA)

A key component in computational drug design is the accurate estimation of the binding affinity between a ligand and its biological target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its counterpart, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular methods for calculating the binding free energy of small molecules to macromolecules. rsc.orgnih.gov These methods offer a balance between computational accuracy and cost, making them valuable for rationalizing experimental findings and improving the results of virtual screening. rsc.orgnih.gov

The MM/PBSA method calculates the binding free energy by considering molecular mechanics energy, solvation free energy (with polar and nonpolar components), and conformational entropy. nih.gov While it can sometimes overestimate absolute binding free energies, it is effective for comparing the relative affinities of different compounds. rsc.orgresearchgate.net

In studies of related heterocyclic scaffolds, MM/PBSA calculations have been successfully applied. For instance, in an investigation of 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anti-leishmanial agents, MM/PBSA calculations were used to further evaluate the stability of ligand-protein complexes identified through molecular docking. mdpi.com The study performed these calculations on complexes with key Leishmania proteins, Pyridoxal Kinase (PDK) and Trypanothione Reductase (TPR). mdpi.com The results, presented in the table below, indicated significant binding free energies for the tested derivatives. mdpi.com

| Compound | Target Protein | Docking Binding Energy (kcal/mol) | MM/PBSA Free Energy (kJ/mol) |

|---|---|---|---|

| 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) | Pyridoxal Kinase (PDK) | -9.84 | -94 |

| 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one) | Pyridoxal Kinase (PDK) | -8.07 | -113 |

| 3a | Trypanothione Reductase (TPR) | - | -32 |

| 3b | Trypanothione Reductase (TPR) | - | -61 |

These calculations provide a more refined understanding of the ligand's interaction with the target, complementing the initial docking scores and helping to identify the most promising candidates for further development. mdpi.com

In Silico Screening and Drug Likeness Predictions

In silico screening and the prediction of drug-likeness are foundational steps in modern drug discovery, allowing for the rapid assessment of large compound libraries. The this compound core structure is a versatile starting point for creating such libraries. nih.gov

Virtual screening of databases like ZINC and PubChem can identify numerous analogues of a core scaffold. mdpi.com These compounds can then be filtered based on criteria such as Lipinski's "rule of five," which helps predict if a compound has properties that would make it a likely orally active drug in humans. mdpi.com For example, a screen of the ZINC database for 3,4-dihydroisoquinoline, a related scaffold, initially yielded over 12,000 compounds, which were then filtered using Lipinski's parameters to a more manageable number for further studies. mdpi.com

Similarly, derivatives of this compound are designed and evaluated for their drug-like properties. Studies on related quinolinone derivatives have shown that active compounds can pass filters for Pan-Assay Interference Compounds (PAINS), which helps to eliminate false positives in high-throughput screening. nih.govrsc.org

Computational methods are widely used to predict the potential biological activities of novel compounds. Molecular docking studies, for example, can predict how a molecule might bind to a specific biological target, suggesting its potential therapeutic application. ucj.org.ua

Derivatives of the this compound scaffold have been computationally evaluated for a range of biological activities: